3-amino-5-methoxy-N,N-dimethylbenzamide
Overview
Description
3-amino-5-methoxy-N,N-dimethylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an amino group at the third position, a methoxy group at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-nitro-5-methoxybenzamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Methylation: The resulting 3-amino-5-methoxybenzamide is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group to an amino group.
Automated Methylation: Employing automated systems to control the methylation process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium methoxide.
Major Products
Oxidation Products: 3-nitroso-5-methoxy-N,N-dimethylbenzamide, 3-nitro-5-methoxy-N,N-dimethylbenzamide.
Reduction Products: Secondary amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-5-methoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-chloro-N,N-dimethylbenzamide
- 3-amino-5-cyano-N,N-dimethylbenzamide
- 3-amino-5-bromo-N,N-dimethylbenzamide
Uniqueness
3-amino-5-methoxy-N,N-dimethylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, cyano, bromo), the methoxy group may enhance its solubility and interaction with specific molecular targets.
Properties
IUPAC Name |
3-amino-5-methoxy-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-8(11)6-9(5-7)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHMLENOZFAWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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